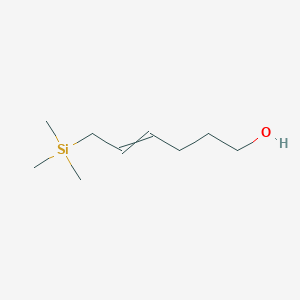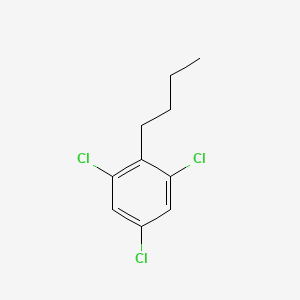
2-Butyl-1,3,5-trichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1,3,5-trichlorobenzene is an organic compound that belongs to the class of chlorinated benzenes It consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a butyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,5-trichlorobenzene typically involves the alkylation of 1,3,5-trichlorobenzene with a butyl group. One common method is the Friedel-Crafts alkylation, where 1,3,5-trichlorobenzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the chlorine atoms can be substituted by other electrophiles.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective.
Major Products Formed
EAS: Substituted derivatives of this compound.
Reduction: 2-Butylbenzene.
Oxidation: 2-Butyl-1,3,5-benzenetricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biodegradation and environmental impact are conducted to understand its behavior in ecosystems.
Medicine: Research on its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-1,3,5-trichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles. The presence of chlorine atoms makes the ring less reactive towards electrophiles, requiring stronger conditions for reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the butyl group, making it less hydrophobic.
2-Butylbenzene: Lacks the chlorine atoms, making it more reactive in electrophilic aromatic substitution reactions.
1,3,5-Tribromobenzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
2-Butyl-1,3,5-trichlorobenzene is unique due to the combination of the butyl group and three chlorine atoms, which impart distinct chemical properties. The butyl group increases its hydrophobicity, while the chlorine atoms influence its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
93242-61-6 |
|---|---|
Molekularformel |
C10H11Cl3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2-butyl-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C10H11Cl3/c1-2-3-4-8-9(12)5-7(11)6-10(8)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FGXBHXJECPKIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
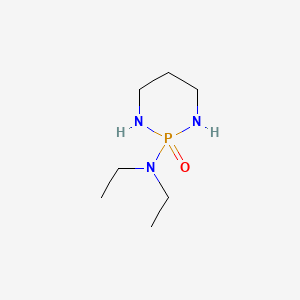

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


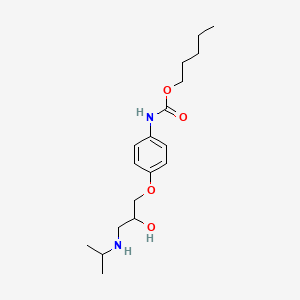
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
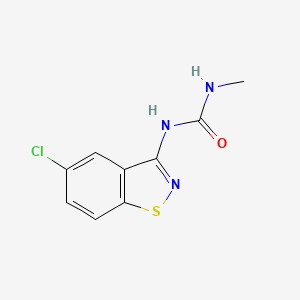
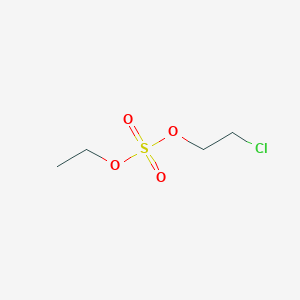
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)

